

JNK Inhibitor VIII PTEN null fibroblast growth

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Compound Focus: JNK Inhibitor VIII

CAS No.: 894804-07-0

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JNK Inhibition in PTEN Null Systems

Research indicates that the JNK signaling pathway is a critical functional target in cells lacking the tumor suppressor PTEN.

- Mechanistic Insight:** A key study found that PTEN null cells exhibit higher JNK activity. Genetic studies demonstrated that JNK functions in parallel to and independently of the AKT pathway. Furthermore, **PTEN deficiency sensitizes cells to JNK inhibition** [1].
- Therapeutic Implication:** This research identified JNK as important in PI3K-driven cancers and suggests that targeting JNK could be a viable therapeutic strategy, especially in a PTEN-deficient context [1].

Quantitative Profile of JNK Inhibitor VIII

The table below summarizes the biochemical characteristics of **JNK Inhibitor VIII**, a potent and selective ATP-competitive inhibitor, as provided by the manufacturer [2].

Property	Description / Value
Product Name	JNK Inhibitor VIII (Calbiochem)
Quality	≥95% (HPLC) [2]

Property	Description / Value
Mechanism of Action	ATP-competitive, reversible inhibitor [2]
Cell Permeability	Yes [2]
Potency (Ki)	JNK1: 2 nM; JNK2: 4 nM; JNK3: 52 nM [2]
Cellular Activity (EC ₅₀)	Inhibits c-Jun phosphorylation with EC ₅₀ of 920 nM in HepG2 cells [2]
Key Phenotypic Effect	Preferentially blocks the growth of PTEN null mouse embryonic fibroblasts [2]
Selectivity	Excellent selectivity over 72 other kinases [2]

Experimental Context and Workflow

To understand how the data for **JNK Inhibitor VIII** was generated, here is a generalized experimental workflow based on common practices for characterizing kinase inhibitors.

Comparative JNK Inhibitor Data

While a direct comparison for **JNK Inhibitor VIII** is not available, the table below summarizes information on other JNK inhibitors mentioned in the search results to provide context for the field.

Inhibitor Name	Reported Key Characteristics	Relevant Experimental Context
JNK Inhibitor VIII	Potent, selective, ATP-competitive; preferentially blocks growth of PTEN null MEFs [2].	Characterized in PTEN null mouse embryonic fibroblasts [2].
SP600125	Reversible, ATP-competitive inhibitor; used extensively in basic research [3].	Depletes stem-like glioblastoma cells [3]; modulates fibroblast activation [4] [5].

Inhibitor Name	Reported Key Characteristics	Relevant Experimental Context
YL5084	Covalent inhibitor with selectivity for JNK2 over JNK1 (20-fold higher Kinact/KI) [6].	Represents a newer approach for isoform-selective inhibition; engages JNK2 in cells [6].

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To cite this document: Smolecule. [JNK Inhibitor VIII PTEN null fibroblast growth]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b531363#jnk-inhibitor-viii-pten-null-fibroblast-growth>]

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